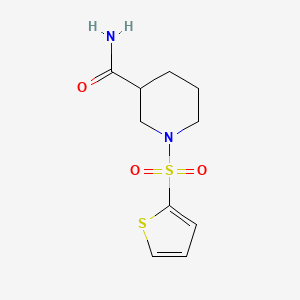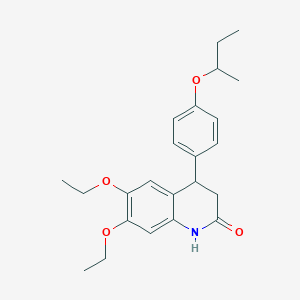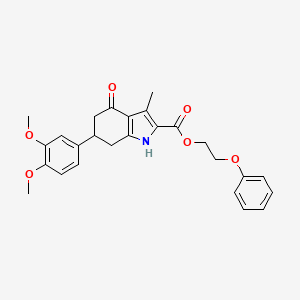
1-(2-thienylsulfonyl)-3-piperidinecarboxamide
説明
1-(2-thienylsulfonyl)-3-piperidinecarboxamide, also known as TSPO ligand, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various applications, including cancer treatment, neurodegenerative diseases, and inflammation.
作用機序
The exact mechanism of action of 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand is not fully understood. However, it is believed to interact with the translocator protein (1-(2-thienylsulfonyl)-3-piperidinecarboxamide) located on the outer mitochondrial membrane. 1-(2-thienylsulfonyl)-3-piperidinecarboxamide is involved in the transport of cholesterol and other lipids into the mitochondria for energy production. 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand may modulate the activity of 1-(2-thienylsulfonyl)-3-piperidinecarboxamide, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In addition, 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the major advantages of 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand is its versatility in scientific research. It has shown promising results in various applications, including cancer treatment and neurodegenerative diseases. 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand. One area of research is to further understand the mechanism of action of 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand and its interaction with 1-(2-thienylsulfonyl)-3-piperidinecarboxamide. Another area of research is to explore the potential of 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand in the treatment of other diseases, such as autoimmune diseases and metabolic disorders. Additionally, research can be conducted to improve the solubility of 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand, making it more accessible for use in experiments.
Conclusion:
In conclusion, 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand is a promising chemical compound that has shown potential in various applications in scientific research. Its versatility and ease of synthesis make it an attractive option for researchers. While there is still much to be understood about its mechanism of action, 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand has already shown promising results in the treatment of cancer and neurodegenerative diseases. With further research, 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand may prove to be a valuable tool in the fight against various diseases.
科学的研究の応用
1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand has been extensively studied for its applications in scientific research. It has shown promising results in cancer treatment by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-thienylsulfonyl)-3-piperidinecarboxamide ligand has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the progression of these diseases.
特性
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c11-10(13)8-3-1-5-12(7-8)17(14,15)9-4-2-6-16-9/h2,4,6,8H,1,3,5,7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBXSRWKMOKNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4647796.png)
![2-[2-(4-morpholinyl)ethyl]-6-phenyl-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4647797.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide](/img/structure/B4647809.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B4647846.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)

![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)

![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)

![1-[4-(2-isopropoxyphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4647902.png)